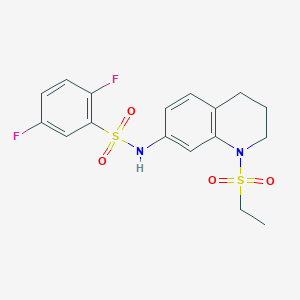

FC1(CC11Ccn(CC1)C(=O)N)F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FC1(CC11Ccn(CC1)C(=O)N)F is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidines and has a molecular formula of C12H12FNO. The purpose of

Wissenschaftliche Forschungsanwendungen

1. Preparation and Characterization of Carbon Nanoparticles The compound has been used in the preparation and characterization of F-, O-, and N-containing carbon nanoparticles (FON-CNPs). These FON-CNPs were solvothermally synthesized, dissolved, ultra-filtrated, and separated by thin-layer chromatography . The total fluorine content in them was found to be 1.2–1.5 mmol per gram .

pH Sensing

A novel sensing system was designed for pH measurements based on the enhanced and quenched photoluminescence (PL) and UV–Vis absorption of the diluted water solutions of FON-CNPs . The pH responses obtained with the sensing system were dependent on the de-protonation of functional groups with pH change .

Fluorescence Molecules Generation

The compound has been used in the adversarial generations of efficient thermally activated delayed fluorescence molecules . The generator loss was defined as a combination of recons_loss and discr_real_loss, by introducing a reconstruction ratio (Rratio) to account for the weight of autoencoder within the generator learning .

Biological Applications

Carbon-based nanomaterials, including those containing the compound, have emerged as important agents for biological applications due to their unique optical, electronic, mechanical, and chemical properties . Many of these applications rely on successful surface modifications .

Wirkmechanismus

Target of Action

The primary target of FC1(CC11Ccn(CC1)C(=O)N)F, also known as Flotufolastat F-18, is the prostate-specific membrane antigen (PSMA) . PSMA is a type II transmembrane protein that is overexpressed in prostate cancer cells . It plays a crucial role in the progression of prostate cancer by promoting tumor angiogenesis, growth, and metastasis .

Mode of Action

Flotufolastat F-18 is an 18 F-labeled ligand that binds to PSMA . The binding of this compound to PSMA allows for the visualization of PSMA-positive lesions in men with prostate cancer using positron emission tomography (PET) imaging . This provides accurate diagnostic imaging for patients with recurrent prostate cancer that require localized treatment .

Biochemical Pathways

The binding of this compound to psma may affect the function of this protein, thereby influencing the progression of prostate cancer

Pharmacokinetics

It is known that flotufolastat f-18 has afaster clearance from the blood pool, liver, and kidney compared to other diastereoisomers of this compound . It also shows a high level of accumulation in tumors . These properties may impact the bioavailability of the compound and its effectiveness as a diagnostic agent.

Result of Action

The binding of Flotufolastat F-18 to PSMA allows for the visualization of PSMA-positive lesions in men with prostate cancer . This can aid in the diagnosis and management of prostate cancer, particularly in cases with suspected metastasis or recurrence .

Eigenschaften

IUPAC Name |

2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N2O/c9-8(10)5-7(8)1-3-12(4-2-7)6(11)13/h1-5H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGASQCTHCURTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FC1(CC11Ccn(CC1)C(=O)N)F | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2447739.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2447742.png)

![4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2447743.png)

![4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2447753.png)

![2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2447756.png)

![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2447758.png)